molecular formula C7H8F2N2O2 B2954400 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione CAS No. 2379945-26-1

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione

Cat. No.: B2954400
CAS No.: 2379945-26-1
M. Wt: 190.15
InChI Key: XXEYQTADTCUBIH-UHFFFAOYSA-N
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Description

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a 3,3-difluorocyclobutyl substituent at the 5-position of the imidazolidine-2,4-dione core. Hydantoins are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. The 3,3-difluorocyclobutyl group introduces unique steric and electronic properties due to its strained four-membered ring and electron-withdrawing fluorine atoms.

Properties

IUPAC Name

5-(3,3-difluorocyclobutyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3-4H,1-2H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEYQTADTCUBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a difluorocyclobutyl amine with a suitable imidazolidine-2,4-dione derivative . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and scalability .

Chemical Reactions Analysis

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazolidine-2,4-dione core are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, leading to potent biological effects. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydantoin derivatives vary primarily in their 5-position substituents. Key structural analogs include:

5-Arylidene Derivatives
  • Examples :
    • (Z)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione ()
    • (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione ()
  • Structural Differences: These compounds feature conjugated arylidene groups (CH=Ar), enabling extended π-electron systems. In contrast, the 3,3-difluorocyclobutyl group is non-conjugated and introduces steric strain.
  • Impact on Properties: UV Absorption: Arylidene derivatives exhibit strong UV absorption (λmax ~300–400 nm) due to conjugation, making them effective UV filters (e.g., derivatives in show λmax similar to avobenzone) .
5-Aryl/Alkyl Derivatives
  • Examples :
    • 5-(4-Bromophenyl)imidazolidine-2,4-dione ()
    • 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione ()
  • Structural Differences : Aromatic or alkyl substituents lack the strained cyclobutane ring.
  • Impact on Properties: Lipophilicity: The difluorocyclobutyl group may increase logP compared to non-fluorinated aryl analogs, improving membrane permeability.
Thiazolidine-2,4-dione Derivatives
  • Example : 5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione ()
  • Structural Differences : Replacement of imidazolidine oxygen with sulfur alters electronic properties.
Table 1: Comparative Properties of Hydantoin Derivatives
Compound Substituent Key Properties Reference
(Z)-5-(4-Fluorobenzylidene)hydantoin 4-Fluorobenzylidene λmax = 340 nm (UV filter); anti-schistosomal activity
5-(4-Bromophenyl)hydantoin 4-Bromophenyl Molar mass = 255.07 g/mol; potential halogen-mediated bioactivity
5-(3-Fluoro-4-methylphenyl)hydantoin 3-Fluoro-4-methylphenyl LogP ~1.5 (estimated); enhanced metabolic stability
Target Compound 3,3-Difluorocyclobutyl Predicted: High lipophilicity (logP ~2.0); potential for CNS penetration N/A
Key Inferences for 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione:
  • Solubility : Lower aqueous solubility compared to polar arylidene derivatives due to fluorine’s hydrophobicity.
  • Biological Activity : Fluorine atoms may enhance binding to fluorine-accepting enzymes or receptors, as seen in anti-parasitic hydantoins () .
  • Stability : Cyclobutyl ring strain could increase reactivity, necessitating stability studies under physiological conditions.

Biological Activity

5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of imidazolidine derivatives often involves reactions with isocyanates or isothiocyanates. For this compound, the synthetic route typically includes the reaction of cyclobutane derivatives with appropriate amino acids or phenylglycine derivatives under controlled conditions to yield the desired imidazolidine structure.

Antimalarial Activity

Recent studies have shown that certain imidazolidine derivatives exhibit significant antimalarial activity. For instance, a related compound demonstrated an IC50 value ranging from 2424.15 to 5648.07 ng/mL against chloroquine-resistant strains of Plasmodium falciparum . The derivatives were found to be non-hemolytic at effective concentrations, indicating a favorable safety profile for further development as antimalarial agents.

CompoundIC50 (ng/mL)Hemolysis (%)
D10 strain6202.00–9659.705.6
W2 strain2424.15–5648.07<2.7

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

Another area of investigation focuses on the inhibition of lymphoid-specific tyrosine phosphatase (LYP), which plays a crucial role in T cell receptor signaling and is implicated in autoimmune diseases. Compounds derived from imidazolidine-2,4-dione exhibited promising LYP inhibitory activities with IC50 values ranging from 2.85 to 6.95 μM . The most potent inhibitor displayed competitive inhibition characteristics with a Ki value of 1.09 μM.

Serotonin Transporter Affinity

Research has also indicated that certain derivatives of imidazolidine-2,4-dione have significant affinity for the serotonin transporter (SERT) and 5-HT1A receptors. These compounds showed Ki values greater than 7.5 for SERT and displayed potential as dual ligands for serotonin receptors . This suggests a possible application in treating mood disorders and anxiety.

Case Studies

  • Antimalarial Efficacy : A study evaluated the antiplasmodial activity of various imidazolidine derivatives against different strains of Plasmodium falciparum. The results indicated that modifications in the molecular structure significantly influenced activity and toxicity profiles.
  • Cardiovascular Effects : Another case study investigated the cardiovascular effects of related imidazolidine compounds in animal models, revealing significant hypotensive and bradycardic effects attributed to endothelial receptor activation .
  • Pain Management : The analgesic properties of certain derivatives were assessed through writhing tests in rodents, demonstrating a reduction in pain responses comparable to standard analgesics like morphine .

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